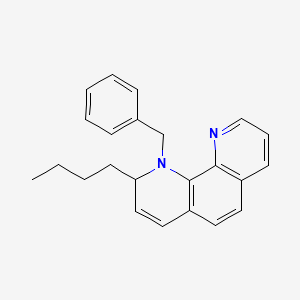
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is a chemical compound with the molecular formula C23H24N2 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline, benzyl chloride, and butyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reactions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated analogs of the compound.
Substitution Products: Various substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form stable complexes with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound, which lacks the benzyl and butyl groups.
2,2’-Bipyridine: Another widely used ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of benzyl and butyl groups.
Uniqueness: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This makes it a valuable compound for research in drug development and material science.
Propiedades
Número CAS |
929547-97-7 |
|---|---|
Fórmula molecular |
C23H24N2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-benzyl-2-butyl-2H-1,10-phenanthroline |
InChI |
InChI=1S/C23H24N2/c1-2-3-11-21-15-14-20-13-12-19-10-7-16-24-22(19)23(20)25(21)17-18-8-5-4-6-9-18/h4-10,12-16,21H,2-3,11,17H2,1H3 |
Clave InChI |
YMTFJLVIYZOKEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C=CC2=C(N1CC3=CC=CC=C3)C4=C(C=CC=N4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















